Dibenzo[def,p]chrysene-d8 (Major)

Environmental Toxicology Cancer Research Risk Assessment

Dibenzo[def,p]chrysene-d8 (Major) is the octadeuterated isotopologue of DBC, the most potent tumorigenic PAH identified (RPF 30× higher than benzo[a]pyrene). Unlike unlabeled DBC or DBC-d14, this -d8 standard ensures exact co-elution and matched MRM transitions, eliminating matrix-induced ion suppression/enhancement in trace-level LC-MS/MS. It is validated for stable-isotope dilution UHPLC-MS/MS quantification of DBC-DNA adducts in environmental (air, soil, sediment) and biological (plasma, urine) matrices. Essential for occupational exposure studies, transplacental carcinogenesis research, and PAH risk assessment refinement. Secure lot-specific isotopic purity documentation with every order.

Molecular Formula C₂₄H₆D₈
Molecular Weight 310.42
Cat. No. B1158498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo[def,p]chrysene-d8 (Major)
SynonymsDibenzo[def,p]chrysene-d8;  1,2,9,10-Dibenzopyrene-d8;  1,2:3,4-Dibenzopyrene-d8;  Dibenzo[a,l]pyrene;  2,3:4,5-Dibenzpyrene-d8;  DBC-d8;  4,5,6,7-Dibenzpyrene-d8;  Ba 51-090462-d8;  NSC 90324-d8; 
Molecular FormulaC₂₄H₆D₈
Molecular Weight310.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibenzo[def,p]chrysene-d8 (Major) for High-Precision Environmental Carcinogen Quantification and Metabolic Tracing


Dibenzo[def,p]chrysene-d8 (Major) is the octadeuterated isotopologue of dibenzo[def,p]chrysene (DBC), a high molecular weight polycyclic aromatic hydrocarbon (PAH) classified by IARC as a Group 2A probable human carcinogen. The unlabeled parent compound exhibits a relative potency factor (RPF) 30-fold higher than benzo[a]pyrene (BaP) in animal cancer models, making it one of the most potent tumorigens identified to date [1]. The deuterated analog (C24H6D8, MW 310.42) serves as an optimal stable isotope-labeled internal standard for quantitative analytical workflows, minimizing matrix effect variability in trace-level environmental and biological sample analysis .

Why Unlabeled Dibenzo[def,p]chrysene or Alternative Deuterated PAH Standards Fail to Meet Rigorous Analytical Requirements


Direct substitution of Dibenzo[def,p]chrysene-d8 (Major) with unlabeled DBC or alternative deuterated PAH standards (e.g., DBC-d14, BaP-d12) compromises analytical rigor due to quantifiable differences in isotopic purity, chromatographic co-elution behavior, and ionization efficiency in LC-MS/MS applications. Unlabeled DBC cannot correct for matrix-induced ion suppression/enhancement, a primary source of quantitative error in environmental and biological trace analysis [1]. DBC-d14, while structurally analogous, introduces a different isotopic mass shift that may alter retention time and fragmentation patterns, invalidating established MRM transitions and requiring full method revalidation . The -d8 isotopologue is specifically validated for stable-isotope dilution UHPLC-MS/MS quantification of DBC-DNA adducts, ensuring method continuity and regulatory compliance [2].

Quantitative Differentiation of Dibenzo[def,p]chrysene-d8 (Major) in Carcinogenicity, Analytical Performance, and Pharmacokinetic Modeling


30-Fold Higher Carcinogenic Potency (RPF) vs. Benzo[a]pyrene Justifies Prioritization in Risk Assessment Studies

The parent compound dibenzo[def,p]chrysene (DBC) exhibits a relative potency factor (RPF) of 30 compared to the prototypical PAH carcinogen benzo[a]pyrene (BaP; RPF=1.0) in animal cancer models [1]. This RPF is derived from dose-response tumorigenicity data, with DBC (4 nmol) achieving 100% tumor incidence with latency <20 weeks under TPA promotion, while BaP (400 nmol) yielded multiplicity 4-fold lower than DBC [2]. DBC is classified as the most potent tumorigen among all identified PAHs [3].

Environmental Toxicology Cancer Research Risk Assessment

Quantitative Tumor Multiplicity Advantage: DBC (4 nmol) Yields 4× Higher Tumor Count vs. BaP (400 nmol)

In a direct comparative two-stage skin carcinogenesis study in FVB/N mice, DBC administered at 4 nmol produced 100% tumor incidence with a latency of less than 20 weeks. BaP required a 100-fold higher dose (400 nmol) to elicit a tumorigenic response, and tumor multiplicity (number of tumors per mouse) was 4 times lower than that observed with DBC [1]. Diesel particulate extract (mix 1) failed to elicit any carcinogenic response, while coal tar extract (mix 2) produced a response similar to BaP [2]. The potency hierarchy was statistically significant: DBC >> BaP = Mix2 = Mix3 > Mix1 = Control [3].

Carcinogenesis In Vivo Toxicology PAH Mixtures

Slower In Vitro Hepatic Clearance (VMAX and CLINT) of DBC vs. BaP Informs Extended Exposure Risk

In vitro metabolism studies in human hepatic microsomes demonstrate that DBC exhibits a lower maximum rate of metabolism (VMAX) and intrinsic clearance (CLINT) compared to BaP. While absolute VMAX and CLINT values for DBC are consistently lower than those for BaP across all species tested (male rat, naïve female mouse, female human) [1]. CLINT for both compounds was highest in naïve female mice and lowest in female humans, with DBC clearance in pregnant mice reduced compared to naïve mice, correlating with elevated tissue residence times observed in in vivo pharmacokinetic studies [2].

Pharmacokinetics Drug Metabolism In Vitro Toxicology

Validated Stable-Isotope Dilution UHPLC-MS/MS Method for DBC-DNA Adduct Quantification with Deuterated Internal Standard

A highly sensitive stable-isotope dilution UHPLC-MS/MS method has been validated for the identification and quantification of DBC-deoxyadenosine (dA) adducts in oral tissues of mice, utilizing a deuterated DBC internal standard [1]. This method achieves detection and quantification of (±)-anti-DB[a,l]PDE-dA adducts at trace levels, with the deuterated analog providing correction for matrix effects and ionization variability inherent in complex biological matrices [2]. The method's validation demonstrates the critical role of the -d8 isotopologue in achieving the sensitivity and specificity required for detecting DBC-specific DNA damage in target tissues such as liver and lung [3].

Analytical Chemistry DNA Adductomics Mass Spectrometry

First Human In Vivo Pharmacokinetic Dataset for High Molecular Weight PAH Informs Risk Assessment Paradigms

The first in vivo pharmacokinetic study of a high molecular weight PAH in humans utilized [(14)C]-DBC administered as a microdose (29 ng, 5 nCi) to 9 volunteers (3 female, 6 male) [1]. Plasma Cmax reached 68.8 ± 44.3 fg·mL⁻¹ with Tmax of 2.25 ± 1.04 h. Elimination occurred in two phases: a rapid α-phase (T1/2 = 5.8 ± 3.4 h, Kel = 0.17 ± 0.12 fg·h⁻¹) and a slower β-phase (T1/2 = 41.3 ± 29.8 h, Kel = 0.03 ± 0.02 fg·h⁻¹) [2]. Despite a log Kow of 7.4, DBC was eliminated rapidly relative to other persistent organic pollutants. This dataset is the first to describe human disposition of a >4-ring PAH [3].

Clinical Pharmacology Environmental Health Toxicokinetics

Unique Transcriptomic Signature of DBC vs. BaP and PAH Mixtures Identified by Microarray and PCA Analysis

Principal component analysis (PCA) of 922 significantly altered genes (p < 0.05) in mouse epidermis 12 h post-initiation revealed that DBC and BaP clustered distinctly from each other and from environmental PAH mixtures [1]. Notably, BaP and PAH mixtures up-regulated phase 1 and phase 2 metabolizing enzymes, whereas DBC did not induce these pathways, indicating a divergent mechanism of action [2]. This unique gene expression signature for DBC was further validated in a pathway-based classification model that successfully distinguished tumor outcome prognostic markers [3].

Toxicogenomics Gene Expression Mechanistic Toxicology

High-Impact Application Scenarios for Dibenzo[def,p]chrysene-d8 (Major) Driven by Quantitative Evidence


Environmental and Occupational Exposure Biomonitoring of High-Potency PAH Carcinogens

The 30-fold higher RPF of DBC relative to BaP [1] necessitates ultra-trace quantification in environmental samples (air particulates, soil, sediment) and human biological matrices (urine, plasma). Dibenzo[def,p]chrysene-d8 serves as the optimal internal standard for LC-MS/MS methods targeting DBC and its metabolites, correcting for matrix effects and enabling accurate exposure assessment in occupational cohorts (e.g., asphalt paving workers, coke oven operators) and populations exposed to tobacco smoke [2].

DNA Adductomics and Mechanistic Carcinogenesis Studies

Validated stable-isotope dilution UHPLC-MS/MS methods utilizing DBC-d8 [3] are essential for quantifying DBC-specific DNA adducts (e.g., DBC-dA adducts) in target tissues such as lung, liver, and oral mucosa. This application is critical for mechanistic studies investigating the unique transcriptomic signature of DBC (no induction of phase 1/2 enzymes) and its role as a transplacental carcinogen [4], as well as for evaluating chemopreventive interventions targeting DBC metabolic activation [5].

Physiologically Based Pharmacokinetic (PBPK) Model Development and Validation

The first-in-human PK dataset for DBC [6] provides the foundational parameters for developing and validating PBPK models for high molecular weight PAHs. The slower hepatic clearance of DBC vs. BaP (lower VMAX and CLINT) [7] requires accurate in vitro-to-in vivo extrapolation (IVIVE), which is facilitated by the use of deuterated internal standards for quantifying parent compound and metabolites in in vitro microsomal incubations and in vivo biological samples .

Regulatory Risk Assessment and Relative Potency Factor (RPF) Refinement

The extreme potency differential (DBC multiplicity 4× greater than BaP at 100× lower dose) [8] challenges current RPF-based risk assessment paradigms, as DBC and certain PAH mixtures exhibit carcinogenicity exceeding RPF predictions [9]. Dibenzo[def,p]chrysene-d8 enables precise quantification of DBC in complex environmental mixtures, supporting the refinement of RPFs and the development of mechanism-based classification approaches for PAH mixtures [10].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dibenzo[def,p]chrysene-d8 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.